molecular formula C8H9N3 B179717 (4-Hydrazinophenyl)acetonitrile CAS No. 115854-54-1

(4-Hydrazinophenyl)acetonitrile

Cat. No. B179717
M. Wt: 147.18 g/mol
InChI Key: IXAYDTXYULYNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydrazinophenyl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-HPAN and has a molecular formula of C8H8N4. It is a white crystalline solid that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 4-HPAN is not fully understood. However, it has been suggested that it exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways in the body.

Biochemical And Physiological Effects

Studies have shown that 4-HPAN can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the body. In addition, it has been shown to have a low toxicity profile, making it a potential candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-HPAN in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to the cells or organisms being studied. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-HPAN. One direction is to further investigate its mechanism of action and identify specific targets for its anti-tumor and anti-inflammatory effects. Another direction is to explore its potential use as a diagnostic tool for cancer. Additionally, research can be conducted to optimize its use as a plant growth regulator and pesticide. Finally, new materials can be synthesized using 4-HPAN as a building block to explore their unique properties.

Scientific Research Applications

4-HPAN has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic tool for cancer. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used to synthesize new materials with unique properties.

properties

IUPAC Name

2-(4-hydrazinylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYDTXYULYNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306161
Record name (4-Hydrazinophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydrazinophenyl)acetonitrile

CAS RN

57411-91-3
Record name NSC174505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydrazinophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (1.9 g) in water (16 ml) was added dropwise to a suspension of 4-aminophenylacetonitrile (3.6 g) in concentrated hydrochloric acid (37 ml) so that the temperature did not exceed +2° C. The resulting mixture was stirred overnight (room temperature), the yellow solid collected, washed with cold ethanol (20 ml) and ether (50 ml), dried (vacuum) to give the title compound as a yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

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